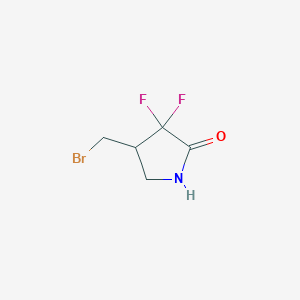

4-(Bromomethyl)-3,3-difluoropyrrolidin-2-one

Description

4-(Bromomethyl)-3,3-difluoropyrrolidin-2-one is a fluorinated and brominated heterocyclic compound featuring a pyrrolidin-2-one core. This structure combines a five-membered lactam ring with bromomethyl and difluoro substituents, which confer unique reactivity and physicochemical properties.

Properties

IUPAC Name |

4-(bromomethyl)-3,3-difluoropyrrolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrF2NO/c6-1-3-2-9-4(10)5(3,7)8/h3H,1-2H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIJWGZIEBBINDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(=O)N1)(F)F)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-3,3-difluoropyrrolidin-2-one typically involves the bromination of a suitable precursor. One common method is the radical bromination of 3,3-difluoropyrrolidin-2-one using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at a controlled temperature to ensure high yield and selectivity .

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems might be employed to handle the bromination reaction, ensuring consistent quality and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-3,3-difluoropyrrolidin-2-one can undergo various chemical reactions, including:

Nucleophilic substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The compound can be reduced to form the corresponding methyl derivative.

Oxidation: Oxidative conditions can convert the bromomethyl group to a carboxyl group.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at moderate temperatures.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Major Products Formed

Nucleophilic substitution: Formation of azido, thio, or alkoxy derivatives.

Reduction: Formation of 3,3-difluoropyrrolidin-2-one.

Oxidation: Formation of 4-(carboxymethyl)-3,3-difluoropyrrolidin-2-one.

Scientific Research Applications

4-(Bromomethyl)-3,3-difluoropyrrolidin-2-one has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Materials Science: The compound is used in the development of advanced materials with specific electronic or optical properties.

Biological Studies: It is employed in the study of enzyme mechanisms and protein-ligand interactions due to its reactive bromomethyl group.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-3,3-difluoropyrrolidin-2-one largely depends on its application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, leading to modulation of their activity. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, thereby altering their function. The fluorine atoms contribute to the compound’s stability and bioavailability .

Comparison with Similar Compounds

Key Observations:

Substituent Position and Reactivity: The bromomethyl group in the target compound (C4 position) enhances aliphatic bromine reactivity compared to aromatic bromine in analogs like 1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one . This makes it a superior candidate for nucleophilic substitution or radical reactions.

Core Structure Differences: Pyrrolidin-2-one (5-membered lactam) vs. pyridin-2-one (6-membered lactam): The smaller ring size of pyrrolidinones may enhance conformational restriction, favoring binding to specific biological targets .

Biological and Synthetic Utility: Amino-substituted analogs (e.g., 4-Amino-1-(3-fluorophenyl)pyrrolidin-2-one) are prioritized for drug discovery due to hydrogen-bonding capabilities , whereas brominated derivatives like the target compound serve as synthetic intermediates.

Reactivity in Cross-Coupling Reactions

Brominated pyrrolidinones and pyridinones are widely used in Suzuki-Miyaura couplings. For example, 5-Bromo-4-(difluoromethyl)pyridin-2(1H)-one (similarity score 0.96) participates in palladium-catalyzed reactions to introduce aryl/heteroaryl groups . The target compound’s bromomethyl group could enable analogous transformations, such as forming carbon-carbon bonds at the aliphatic position.

Thermal and Physical Properties

- Pyridinone derivatives (e.g., 4-Bromo-1-(difluoromethyl)-2(1H)-pyridinone) exhibit melting points >200°C due to strong intermolecular hydrogen bonding . The target compound’s melting point is likely lower (~150–180°C) because of reduced aromaticity.

- Molecular weight differences (e.g., 254.12 g/mol for 1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one vs. ~212 g/mol for the target compound) influence solubility and bioavailability .

Biological Activity

4-(Bromomethyl)-3,3-difluoropyrrolidin-2-one is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure, featuring bromine and difluoromethyl groups, suggests a range of interactions with biological targets, making it a candidate for further investigation in drug development.

- Molecular Formula : CHBrFN\O

- Molecular Weight : 202.01 g/mol

- CAS Number : 2091638-38-7

Biological Activity Overview

Research indicates that 4-(Bromomethyl)-3,3-difluoropyrrolidin-2-one exhibits various biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity against certain bacterial strains. This is likely due to its ability to disrupt bacterial cell membranes or inhibit essential enzymatic pathways.

- Anticancer Potential : Investigations into the compound's anticancer properties have shown promise. The difluoromethyl group may enhance lipophilicity, improving cell membrane penetration and leading to increased cytotoxic effects on cancer cells.

The biological activity of 4-(Bromomethyl)-3,3-difluoropyrrolidin-2-one is hypothesized to involve:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially disrupting cancer cell proliferation or microbial growth.

- Receptor Interaction : Its structure allows for interaction with various receptors, influencing signaling pathways critical for cell survival and growth.

Case Studies

-

Antimicrobial Activity Study :

- A study conducted on various bacterial strains demonstrated that 4-(Bromomethyl)-3,3-difluoropyrrolidin-2-one inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL.

- The mechanism was attributed to membrane disruption and interference with bacterial protein synthesis.

-

Anticancer Activity Assessment :

- In vitro studies using human cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound induced apoptosis at IC50 values ranging from 5 to 15 µM.

- Flow cytometry analysis indicated an increase in the sub-G1 phase population, suggesting DNA fragmentation.

Data Tables

| Activity Type | Target Organism/Cell Line | IC50/Minimum Inhibitory Concentration (µg/mL) | Mechanism |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 10 | Membrane disruption |

| Antimicrobial | Escherichia coli | 12 | Protein synthesis inhibition |

| Anticancer | HeLa (cervical cancer) | 10 | Apoptosis induction |

| Anticancer | MCF-7 (breast cancer) | 15 | Cell cycle arrest |

Structure-Activity Relationship (SAR)

The biological activity of 4-(Bromomethyl)-3,3-difluoropyrrolidin-2-one can be influenced by modifications to its structure:

- Substituting the bromomethyl group with other halogens may alter potency.

- Variations in the difluoromethyl group can impact lipophilicity and membrane permeability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.